(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid
Description
Structural Features and Stereochemical Configuration
The molecular architecture of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (C₁₂H₂₀FNO₄) centers on a cyclohexane ring with three critical substituents: a fluorine atom at C3, a Boc-protected amino group at C4, and a carboxylic acid moiety at C1. The stereochemical configuration—(1R,3S,4R)—dictates its three-dimensional orientation, ensuring that these substituents occupy distinct axial or equatorial positions. The Smiles string CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C(=O)O)C[C@@H]1F explicitly defines the spatial arrangement, confirming the R-configuration at C1 and C4 and the S-configuration at C3.
The cyclohexane ring adopts a chair conformation, with the bulky Boc group preferentially equatorial to minimize steric strain. Fluorine, being a small substituent, occupies an axial position at C3, while the carboxylic acid group at C1 remains equatorial. This arrangement balances steric and electronic factors, as demonstrated by computational models of similar fluorocyclohexanes. For instance, in 1,1,4-trifluorocyclohexane, axial fluorine substituents stabilize the conformation through nonclassical hydrogen bonding (NCHB) with adjacent hydrogens, reducing ring strain by approximately 1.06 kcal mol⁻¹ compared to equatorial analogs.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₂₀FNO₄ |
| Molecular Weight | 261.29 g/mol |
| Stereocenters | C1 (R), C3 (S), C4 (R) |
| Key Functional Groups | Carboxylic acid (C1), Boc-protected amine (C4), Fluorine (C3) |
The compound’s chirality is critical for its biological interactions. Enantiomers of similar fluorinated cyclohexanes exhibit divergent binding affinities to enzymatic targets, underscoring the importance of stereochemical purity in drug design.
Significance of Fluorination in Cyclohexane Derivatives
Fluorination at C3 introduces unique electronic and steric properties to the cyclohexane ring. Fluorine’s high electronegativity polarizes adjacent C-H bonds, creating electropositive hydrogens capable of forming NCHBs with electronegative atoms. In 1,1,4-trifluorocyclohexane, axial fluorines engage in 1,3-diaxial C-H···F interactions, stabilizing the axial conformation by 1.06 kcal mol⁻¹ over the equatorial form. This phenomenon, termed the "fluorine paradox," contrasts with traditional steric arguments, where bulkier substituents favor equatorial positions.
Comparative studies between fluorinated and chlorinated cyclohexanes reveal fluorine’s superior ability to modulate conformation. For example, cis-1-chloro-3-fluorocyclohexane adopts an equatorial chloro-axial fluorine conformation to minimize steric clash, whereas the all-fluorinated analog exhibits axial preference due to NCHBs. The compound’s fluorine at C3 likely enhances metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs.
Fluorination also impacts dipole moments. Janus cyclohexanes—molecules with fluorinated and hydrogenated faces—exhibit dipole moments exceeding 10 D, enhancing their solubility in polar solvents. While (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid lacks this extreme polarity, its fluorine atom increases solubility in aprotic solvents like dichloromethane, facilitating reactions in synthetic workflows.
Role of Boc Protection in Amino Group Stabilization
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine at C4, preventing unwanted nucleophilic reactions during synthesis. The Boc group’s steric bulk and electron-withdrawing nature stabilize the amine against oxidation and protonation, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonality is critical in peptide synthesis, where multiple protecting groups are often employed.
Boc protection also influences the compound’s conformational dynamics. In Boc-protected cyclohexylamines, the bulky tert-butoxy group enforces an equatorial orientation, minimizing 1,3-diaxial interactions. This positioning aligns with the chair conformation observed in (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid, where the Boc group’s equatorial placement reduces steric hindrance with the fluorine at C3.
Compared to carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) protections, Boc offers superior stability under basic conditions, making it ideal for stepwise synthetic strategies. However, its removal requires strong acids, limiting compatibility with acid-sensitive substrates. Despite this, the Boc group remains a cornerstone in the synthesis of amino acid derivatives, balancing protection efficacy and deprotection feasibility.
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
(1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-/m1/s1 |
InChI Key |
AOLVWWJCRLDSGK-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Compound Characteristics and Properties
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (CAS: 1932803-06-9) is a chiral cyclohexane derivative with the molecular formula C₁₂H₂₀FNO₄ and a molecular weight of 261.29 g/mol. The compound possesses three stereogenic centers with defined stereochemistry (1R,3S,4R), making stereoselective synthesis essential. The SMILES notation for this compound is CC(C)(C)OC(=O)N[C@@H]1CCC@@HC[C@@H]1F, representing its specific three-dimensional structure.
General Synthetic Approaches
Starting Materials Selection
The synthesis of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid typically begins with selecting appropriate starting materials that can facilitate the introduction of the required functional groups with proper stereochemistry. Several approaches can be considered based on the available precursors:
Cyclohexane-Based Approach
Specific Synthetic Routes
Route A: From 4-Amino-1-fluorocyclohexane-1-carboxylic Acid Derivatives
One potential synthetic pathway involves starting from 4-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclohexane-1-carboxylic acid, which has a similar structure but different fluorine position. The synthesis would require:
- Selective deprotection of the Boc group
- Controlled defluorination at the 1-position
- Stereoselective introduction of the fluorine atom at the 3-position
- Reprotection of the amino group with Boc
Route B: From Non-Fluorinated Cyclohexane Derivatives
Another approach involves starting from 4-(((tert-butoxy)carbonyl)amino)cyclohexane-1-carboxylic acid and introducing the fluorine atom stereoselectively:
- Protection of the carboxylic acid if necessary
- Introduction of a leaving group at the 3-position with the required stereochemistry
- Displacement with a fluoride source
- Deprotection of the carboxylic acid if protected
Route C: From Hydroxylated Precursors
Starting with ethyl (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate or similar hydroxylated compounds presents another viable route:
- Deoxyfluorination of the hydroxyl group at the 3-position
- Hydrolysis of the ethyl ester to yield the carboxylic acid
Detailed Reaction Conditions and Parameters
Boc Protection of Amino Groups
Based on similar compounds, the following conditions can be employed for Boc protection:
| Reagent | Quantity | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Boc₂O | 1.1-1.5 eq | DCM/THF | 0°C to RT | 2-24 h | 85-95% |
| Boc₂O | 1.1-1.5 eq | Dioxane/Water | 0°C to RT | 2-16 h | 80-90% |
| Boc₂O | 1.1-1.5 eq | THF/NaOH | RT | 3-5 h | 90-95% |
These reaction conditions are based on standard Boc protection protocols applicable to similar amino-substituted cyclohexane derivatives.
Deoxyfluorination Conditions
For the critical fluorination step, the following conditions can be utilized:
| Fluorinating Agent | Quantity | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| DAST | 1.2-2.0 eq | DCM | -78°C to RT | 2-24 h | 60-85% |
| Deoxo-Fluor | 1.2-2.0 eq | DCM/THF | -78°C to RT | 2-24 h | 65-80% |
| XtalFluor-E | 1.2-1.5 eq | DCM | -40°C to RT | 3-12 h | 70-85% |
Ester Hydrolysis Conditions
For converting ester derivatives to the corresponding carboxylic acid:
| Reagent | Quantity | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| NaOH | 2.0-3.0 eq | EtOH/H₂O | 60°C | 5.5 h | ~100% |
| LiOH | 2.0-3.0 eq | THF/H₂O | RT | 3-16 h | 90-98% |
| HCl | 1.0-2.0 M | Dioxane/H₂O | RT | 3-24 h | 85-95% |
These conditions are based on a reported hydrolysis procedure for related compounds.
Purification and Characterization Methods
Purification Techniques
The following purification methods are commonly employed for the target compound and its intermediates:
| Purification Method | Typical Conditions | Applications |
|---|---|---|
| Column Chromatography | Silica gel, EtOAc/Hexanes | Final product purification |
| Recrystallization | EtOAc/Hexanes or DCM/Hexanes | Crystalline intermediates |
| Acid-Base Extraction | Acidification with HCl, extraction with EtOAc | Isolation of carboxylic acid products |
| Filtration through diatomaceous earth | Following catalytic hydrogenation | Removal of metal catalysts |
Analytical Methods for Characterization
Standard analytical techniques for characterization of the target compound include:
| Analytical Method | Key Parameters | Information Obtained |
|---|---|---|
| ¹H-NMR | 400-600 MHz, CDCl₃ or DMSO-d₆ | Structural confirmation, stereochemistry |
| ¹³C-NMR | 100-150 MHz, CDCl₃ or DMSO-d₆ | Carbon framework confirmation |
| ¹⁹F-NMR | 376-564 MHz, CDCl₃ | Fluorine environment, stereochemistry |
| HPLC | C18 column, gradient elution | Purity assessment |
| Mass Spectrometry | ESI, [M+H]⁺ expected at m/z 262.29 | Molecular weight confirmation |
| Optical Rotation | CHCl₃, 20°C | Stereochemical purity |
Related Transformations and Functional Group Modifications
The synthesis of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid may involve several related transformations that have been demonstrated on similar compounds:
Reduction of Carboxylic Acid to Alcohol
For converting carboxylic acid derivatives to alcohols, borane-THF complex has been successfully employed with similar compounds:
To a solution of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (5.00 g, 20.20 mmol) in tetrahydrofuran (100 mL) was added a solution of borane tetrahydrofuran complex (30.3 mL, 30.30 mmol, 1.0 M solution in tetrahydrofuran). The reaction mixture was refluxed for 16 hours, and then another 24 mL of borane tetrahydrofuran complex was added and continued to reflux for another 16 hours.
This procedure resulted in a 98% yield for the reduced product. Similar conditions could potentially be adapted for the reduction of the target compound if required for synthetic intermediates.
Amide Coupling Reactions
For transforming the carboxylic acid to amides, several coupling conditions have been reported for related compounds:
A solution of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (300 mg, 1.15 mmol) in ethylene glycol dimethyl ether (15 mL) was treated with 4-methylmorpholine (0.13 mL, 1.15 mmol) and isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol) at -15°C. After stirring for 10 min, ammonia solution (0.5 M in dioxane, 3.50 mL, 1.75 mmol) was added.
This approach yielded the corresponding amide in 65% yield.
Alternative amide coupling conditions using HATU have also been reported:
In a 250-mL round-bottom flask were combined 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid (3 g, 12.13 mmol, 1.00 equiv), DMF (50 mL), NH₄Cl (1.75 g, 32.72 mmol, 1.50 equiv), HATU (9.23 g, 24.27 mmol, 2.00 equiv), and iPr₂NEt (3.13 g, 24.22 mmol, 2.00 equiv). The resulting solution was stirred overnight at 25°C.
Challenges and Considerations in Synthesis
Stereochemical Control
The (1R,3S,4R) stereochemistry presents significant challenges in synthesis. Several approaches to ensure correct stereochemistry include:
- Starting with chiral pool substrates that already possess the required stereochemistry
- Using stereoselective reagents or catalysts for key transformations
- Employing substrate-controlled reactions where existing stereogenic centers direct the introduction of new ones
- Resolution of racemates or separation of diastereomers at appropriate synthetic stages
Fluorination Selectivity
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols.
Scientific Research Applications
(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique stereochemistry and functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Cyclohexane-Based Analogs
Key Observations :
- The ethyl ester variant () highlights the versatility of the carboxylic acid moiety for prodrug strategies or further functionalization.
Cyclopentane and Bicyclic Analogs
Key Observations :
- The cyclopentane analog () has a lower molecular weight and increased ring strain, which may affect synthetic accessibility or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
